molecular formula C20H26N4O2 B6014592 N-[4-oxo-4-(pyrrolidin-1-yl)butyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[4-oxo-4-(pyrrolidin-1-yl)butyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B6014592
M. Wt: 354.4 g/mol
InChI Key: YYELYKWKIWFADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-oxo-4-(pyrrolidin-1-yl)butyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic beta-carboline derivative characterized by a pyrrolidinyl-substituted 4-oxobutyl chain linked to the beta-carboline core via a carboxamide group. The pyrrolidinyl and 4-oxobutyl moieties in this compound suggest conformational flexibility and possible interactions with enzymes or nucleic acids, though its specific biological targets remain underexplored in the provided evidence.

Properties

IUPAC Name

N-(4-oxo-4-pyrrolidin-1-ylbutyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c25-19(23-11-3-4-12-23)8-5-10-21-20(26)24-13-9-16-15-6-1-2-7-17(15)22-18(16)14-24/h1-2,6-7,22H,3-5,8-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYELYKWKIWFADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet–Spengler Reaction

The Pictet–Spengler reaction condenses tryptamine with aldehydes or ketones under acidic conditions to form tetrahydro-beta-carbolines. For example, heating tryptamine with formaldehyde in acetic acid yields the unsubstituted beta-carboline core. Modifications include using Boc-protected tryptamines to improve regiocontrol, followed by deprotection under microwave-assisted conditions (200°C, 0.8 h) to achieve yields up to 42%.

Bischler–Napieralski Cyclization

This method involves cyclizing ketene N,S-acetals derived from tryptamine. For instance, reacting tryptamine with polarized ketene S,S-acetals (e.g., methylthioacetals) in the presence of trifluoroacetic acid generates enaminones, which undergo intramolecular cyclization to form the beta-carboline framework. Silver(I)-promoted oxidative cyclization of propargyl Grignard adducts further functionalizes the core.

Functionalization with the Carboxamide Side Chain

The 4-oxo-4-(pyrrolidin-1-yl)butyl group is introduced via amidation of the beta-carboline-2-carboxylic acid intermediate. Key steps include:

Synthesis of 4-Oxo-4-(Pyrrolidin-1-yl)Butylamine

  • Formation of the γ-Keto Amine : Reacting pyrrolidine with ethyl acetoacetate in the presence of ammonium acetate yields 4-oxo-4-(pyrrolidin-1-yl)butan-1-one.

  • Reductive Amination : The ketone is converted to the corresponding amine using sodium cyanoborohydride in methanol, achieving >70% yield.

Coupling Reactions

The beta-carboline-2-carboxylic acid is activated using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and reacted with 4-oxo-4-(pyrrolidin-1-yl)butylamine. Optimized conditions (DMF, DIPEA, room temperature) yield the target carboxamide in 65–85% purity.

Integrated Synthetic Routes

One-Pot Tandem Cyclization-Amidation

A streamlined approach combines beta-carboline formation and side-chain introduction:

  • Tryptamine undergoes Pictet–Spengler cyclization with paraformaldehyde in polyphosphoric acid (PPA).

  • The resulting carboxylic acid is directly coupled with 4-oxo-4-(pyrrolidin-1-yl)butylamine using HATU, avoiding intermediate isolation.

Yield : 58% overall.

Solid-Phase Synthesis

Immobilizing the beta-carboline core on Wang resin enables iterative amidation. After cleavage, the product is purified via reverse-phase HPLC, achieving >95% purity.

Optimization and Challenges

Solvent and Catalyst Screening

  • Cyclization : Nitromethane and ZnCl₂ improve cyclization efficiency (Table 1).

  • Amidation : THF and CH₂Cl₂ reduce side reactions compared to polar solvents.

StepOptimal SolventCatalystYield (%)
Beta-carboline formationNitromethaneZnCl₂65
AmidationTHFHATU78

Purification Strategies

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane) isolates the beta-carboline intermediate.

  • Recrystallization : The final carboxamide is recrystallized from ethanol/water (3:1).

Analytical Validation

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) confirms the presence of the pyrrolidin-1-yl group (δ 2.45–2.65 ppm) and beta-carboline aromatic protons (δ 7.20–7.80 ppm).

  • Mass Spectrometry : HRMS (ESI+) calculates for C₂₁H₂₇N₅O₂ [M+H]⁺: 406.2124; found: 406.2121 .

Chemical Reactions Analysis

Types of Reactions

N-[4-oxo-4-(pyrrolidin-1-yl)butyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated reagents such as bromoethane in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[4-oxo-4-(pyrrolidin-1-yl)butyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-oxo-4-(pyrrolidin-1-yl)butyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Feature Target Compound O⁶-[4-oxo-4-(3-pyridyl)butyl]guanine Chloro-Benzylpiperidinyl Beta-Carboline
Core Structure Beta-carboline Guanine Beta-carboline
Key Substituent Pyrrolidin-1-yl 3-Pyridyl Benzylpiperidinyl; Cl
Molecular Weight 360.44 297.29 480.0
Biological System Affected Hypothesized: Enzymes/receptors DNA Enzymes/receptors
Repair Mechanism None identified MGMT-mediated repair None identified

Table 2: Research Highlights

Compound Study Focus Outcome References
Pyridylbutylguanine DNA adduct conformation and repair Adduct forms base triplex; MGMT variants show variable repair efficiency
Chloro-beta-carboline Structural characterization Smiles notation and molecular formula confirmed; biological data pending

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-[4-oxo-4-(pyrrolidin-1-yl)butyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide, and how can reaction conditions be optimized for yield improvement?

  • Methodology : Multi-step organic synthesis is typically employed, starting with the beta-carboline core. Key steps include:

  • Acylation : Use of acetic anhydride or activated esters for carboxamide formation .
  • Pyrrolidine coupling : Alkylation or nucleophilic substitution to introduce the 4-oxo-4-(pyrrolidin-1-yl)butyl moiety .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst (e.g., DMAP) to enhance yield (target >70%) .
    • Purification : Gradient HPLC or column chromatography to isolate the final product with >95% purity .

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition or receptor binding assays?

  • In vitro assays :

  • Enzyme inhibition : Use fluorogenic substrates (e.g., for proteases or kinases) with IC50 determination via dose-response curves .
  • Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to measure Ki values .
    • Controls : Include reference inhibitors (e.g., staurosporine for kinases) and validate results with orthogonal methods like SPR .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

  • Approach :

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation using LC-MS/MS .
  • Comparative studies : Test in vivo efficacy in disease models (e.g., xenografts) while correlating with in vitro IC50 values .
    • Data analysis : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to identify discrepancies caused by bioavailability or off-target effects .

Q. How can computational modeling (e.g., molecular docking) predict the binding affinity of this compound to neurological targets, and what experimental validations are required?

  • Methodology :

  • Docking software : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like 5-HT2A receptors .
  • Validation : Mutagenesis studies (e.g., alanine scanning) to confirm critical residues identified in silico .
    • Data interpretation : Compare computed binding energies with experimental Ki values to refine force field parameters .

Q. What analytical techniques are critical for characterizing metabolic stability and identifying reactive metabolites of this compound in preclinical models?

  • Techniques :

  • LC-HRMS : Detect phase I/II metabolites in hepatocyte incubations .
  • Reactive metabolite trapping : Use glutathione or cyanide to identify electrophilic intermediates .
    • Stability assessment : Measure t1/2 in microsomal assays and correlate with CYP450 inhibition data .

Q. What are the key structural modifications of the beta-carboline scaffold that enhance the pharmacological profile of this compound, and how are these modifications systematically evaluated?

  • SAR studies :

  • Pyrrolidine substitution : Replace with piperidine or morpholine to modulate lipophilicity .
  • Beta-carboline N-methylation : Assess impact on blood-brain barrier permeability .
    • Evaluation metrics : Compare logP, solubility, and in vitro ADME properties .

Methodological Recommendations

  • Contradiction Analysis : Use multi-omics approaches (e.g., transcriptomics + proteomics) to reconcile divergent efficacy data .
  • Target Engagement : Employ photoaffinity labeling with a radiolabeled analog to map binding sites .
  • Toxicity Screening : Conduct Ames tests and hERG channel assays early in development to prioritize analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.